molecular formula C6H12ClNO3 B13506759 (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride

(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B13506759
M. Wt: 181.62 g/mol
InChI Key: NPUIVIVVLYVOIR-YMDUGQBDSA-N
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Description

(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group on a cyclopentane ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as amination and hydroxylation.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions.

    Continuous Flow Chemistry: Continuous flow reactors can be employed to enhance reaction efficiency and yield.

    Catalysis: Catalysts may be used to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating certain diseases.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

    Material Science:

Mechanism of Action

The mechanism of action of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting various biochemical pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,4R)-3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride
  • (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride

Uniqueness

  • Structural Differences : The presence of different substituents or ring sizes can lead to variations in chemical reactivity and biological activity.
  • Chirality : The specific chiral configuration of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride may confer unique properties compared to its isomers.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m1./s1

InChI Key

NPUIVIVVLYVOIR-YMDUGQBDSA-N

Isomeric SMILES

C1[C@H](C[C@H]([C@H]1N)O)C(=O)O.Cl

Canonical SMILES

C1C(CC(C1N)O)C(=O)O.Cl

Origin of Product

United States

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